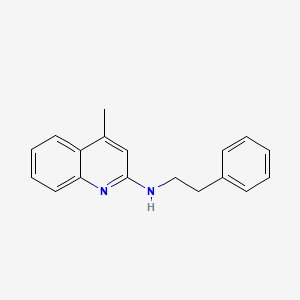

(4-Methyl-quinolin-2-yl)-phenethyl-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18N2 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

4-methyl-N-(2-phenylethyl)quinolin-2-amine |

InChI |

InChI=1S/C18H18N2/c1-14-13-18(20-17-10-6-5-9-16(14)17)19-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,20) |

InChI Key |

ODVVIZVXTOVWMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)NCCC3=CC=CC=C3 |

Origin of Product |

United States |

Molecular Interactions and Mechanistic Biology of 4 Methyl Quinolin 2 Yl Phenethyl Amine Preclinical/in Vitro

Investigation of Biological Targets Associated with Phenethylamine (B48288) Scaffolds

The phenethylamine motif is a core component of many endogenous neurochemicals and synthetic compounds, exhibiting a wide range of biological activities. nih.govresearchgate.net Its primary interactions are centered on the monoaminergic systems of the central nervous system.

Receptor Binding Profiling (e.g., Monoamine Receptors, Trace Amine-Associated Receptors)

Phenethylamine and its derivatives are known to interact with several G protein-coupled receptors (GPCRs), most notably Trace Amine-Associated Receptors (TAARs) and monoamine receptors.

Trace Amine-Associated Receptors (TAARs): Phenethylamine is a potent endogenous agonist of Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgwikipedia.orgnih.gov TAAR1 is an intracellular GPCR that plays a significant role in regulating neurotransmission in dopamine, norepinephrine, and serotonin neurons. wikipedia.orgwikipedia.org Activation of TAAR1 by trace amines like β-phenethylamine (β-PEA) leads to the activation of adenylyl cyclase and an increase in cellular cAMP levels. This interaction can modulate the activity of monoamine transporters, reducing the reuptake of neurotransmitters like dopamine and serotonin, and can also trigger the release of these neurotransmitters. wikipedia.orgyoutube.com Various phenethylamine analogues have shown potent activation of human TAAR1 in vitro. mdpi.com

Monoamine Receptors: The phenethylamine scaffold is the backbone for numerous compounds that bind to various monoamine receptors, including serotonin (5-HT), adrenergic, and dopamine receptors. nih.govmdpi.com

Serotonin Receptors: Substituted phenethylamines are well-characterized for their high affinity for serotonin 5-HT₂ₐ and 5-HT₂c receptors. nih.govnih.gov For example, N-benzylphenethylamines show a selective and high-affinity binding profile for 5-HT₂ receptor subtypes. mdpi.comaspetjournals.org The affinity and functional activity of these compounds are highly dependent on the substitution patterns on the phenyl ring and the amine group. nih.gov

Adrenergic Receptors: Phenethylamine analogues are also known to be agonists of adrenergic receptors (ADRs). mdpi.com The phenethylamine structure is similar to endogenous catecholamines like adrenaline and noradrenaline, which are potent ADR activators. nih.govmdpi.com There are two main groups of adrenergic receptors, α and β, and phenethylamine-based compounds have been developed to target various subtypes within these groups. nih.govmdpi.com

Dopamine Receptors: As a structural analogue of dopamine, phenethylamine can influence dopaminergic neurotransmission. wikipedia.org It acts as a releasing agent for dopamine. wikipedia.org

| Compound Class | Target Receptor | Binding Affinity (Ki) / Activation Potency (EC50) | Reference |

|---|---|---|---|

| Phenethylamine (PEA) | Human TAAR1 | Potent Agonist | wikipedia.orgmdpi.com |

| 4-Thio-substituted Phenethylamines (2C-T drugs) | Human 5-HT2A | 1-54 nM (Ki) | nih.gov |

| 4-Thio-substituted Phenethylamines (2C-T drugs) | Human 5-HT2C | 40-350 nM (Ki) | nih.gov |

| N-Benzylphenethylamines (NBOMes) | Human 5-HT2A | High-picomolar to low-nanomolar | mdpi.com |

Enzyme Inhibition Studies (e.g., Monoamine Oxidase)

A key metabolic pathway for endogenous phenethylamine is degradation by monoamine oxidase (MAO), particularly the MAO-B isoform. wikipedia.orgyoutube.com Consequently, phenethylamine itself and some of its derivatives can act as inhibitors of this enzyme. The inhibition of MAO prevents the breakdown of monoamine neurotransmitters, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the brain. wikipedia.orgwikipedia.org Phenelzine, a phenethylamine-based drug, is a non-selective and irreversible MAO inhibitor. wikipedia.org In vitro studies have shown that certain phenethylamine analogues can act as competitive and reversible inhibitors of human MAO-A. researchgate.net The psychostimulant effects of phenethylamine are significantly potentiated when it is co-administered with a MAO inhibitor, as this prevents its rapid metabolism. wikipedia.orgnih.gov

Exploration of Biological Targets Associated with Quinoline (B57606) Scaffolds

The quinoline ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.govconsensus.appresearchgate.net This versatility stems from its ability to interact with various biomolecular targets, particularly enzymes and components of cellular signaling pathways. nih.gov

Enzyme Inhibition Profiling (e.g., Kinases, Topoisomerases, Carbonic Anhydrase)

Quinoline derivatives have been extensively investigated as inhibitors of several key enzyme families.

Kinase Inhibition: Many quinoline-based molecules function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. nih.gov They often target the ATP-binding site of kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.com Several FDA-approved tyrosine kinase inhibitors, such as bosutinib and lenvatinib, feature a quinoline core. researchgate.net

Topoisomerase Inhibition: Certain quinoline derivatives can inhibit DNA topoisomerases, enzymes that manage the topology of DNA during replication and transcription. nih.govresearchgate.net By intercalating into DNA or stabilizing the enzyme-DNA cleavage complex, these compounds can induce DNA damage and trigger apoptosis in cancer cells. researchgate.netnih.gov Camptothecin and its analogues are well-known topoisomerase inhibitors that contain a quinoline scaffold. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications, particularly in glaucoma. nih.gov Quinoline-based compounds, especially those incorporating a sulfonamide group, have been developed as potent inhibitors of various human carbonic anhydrase (hCA) isoforms, such as hCA I and hCA II. nih.govsemanticscholar.org

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50 / Ki) | Reference |

|---|---|---|---|

| Quinazoline (B50416) Sulfonamide Derivative | EGFRT790M | IC50 = 0.0728 µM | mdpi.com |

| Quinazoline Sulfonamide Derivative | VEGFR-2 | IC50 = 0.0523 µM | mdpi.com |

| Quinazolinone Derivative (Compound 4d) | Human Carbonic Anhydrase-II (hCA-II) | Ki = 14.25 µM (Competitive Inhibitor) | nih.gov |

| 4-Anilinoquinazoline-based Benzenesulfonamides | Human Carbonic Anhydrase-II (hCA-II) | IC50 = 4.6 - 37.1 nM | semanticscholar.org |

| Quinoline-based Analogs | Human DNMT1 | Low micromolar potency | nih.gov |

Cellular Pathway Modulation Studies

Beyond direct enzyme inhibition, quinoline derivatives can modulate complex cellular signaling cascades.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.gov Several quinoline derivatives have been shown to inhibit key components of this pathway, including PI3K and mTOR. nih.gov

NF-κB Pathway: The NF-κB family of transcription factors are master regulators of inflammatory responses. nih.gov Certain quinoline molecules have been reported to inhibit the canonical NF-κB pathway, reducing the transcription of target inflammatory genes. nih.gov

Apoptosis Induction: Quinoline compounds can promote programmed cell death (apoptosis) through various mechanisms. nih.gov These include inducing mitochondrial dysfunction, promoting the overproduction of reactive oxygen species (ROS), or downregulating pro-survival proteins. nih.govmdpi.com For instance, one novel quinoline derivative was found to suppress cancer cell proliferation and downregulate Lumican mRNA expression. mdpi.com

Mechanistic Elucidation of (4-Methyl-quinolin-2-yl)-phenethyl-amine Action

Based on the distinct pharmacological profiles of its constituent scaffolds, the mechanism of action for this compound can be hypothesized to be multi-faceted. The molecule likely possesses a hybrid pharmacology, potentially engaging with biological targets characteristic of both phenethylamines and quinolines.

The phenethylamine moiety suggests a potential interaction with the central nervous system's monoaminergic systems. It is plausible that the compound could bind to and act as an agonist at trace amine-associated receptors, particularly TAAR1. This interaction could modulate dopaminergic and serotonergic neurotransmission. Furthermore, depending on its metabolic stability, the phenethylamine portion might also exhibit inhibitory activity towards monoamine oxidase, which would prevent the breakdown of key neurotransmitters.

The (4-Methyl-quinolin-2-yl) moiety introduces the potential for a different set of interactions, primarily related to enzyme inhibition and the modulation of cellular signaling pathways often implicated in oncology. This part of the molecule could potentially inhibit protein kinases (like EGFR or VEGFR), DNA topoisomerases, or carbonic anhydrases. Such actions could interfere with cell proliferation, survival, and angiogenesis pathways.

In Vitro Receptor-Ligand Binding Assays

While specific receptor-ligand binding assays for this compound are not extensively documented, the broader classes of phenethylamines and quinolines have been studied for their interactions with various receptors. Phenethylamine derivatives are known to exhibit affinity for serotonin (5-HT) and adrenergic receptors, playing roles in psychiatric and neurological conditions nih.govnih.gov. For instance, structure-activity relationship (SAR) studies on phenethylamine derivatives have revealed that substitutions on the phenyl ring and the ethylamine (B1201723) side chain significantly influence their binding affinity to the 5-HT2A receptor nih.gov.

Quinoline-based compounds have also been investigated for their receptor binding profiles. Certain quinoline derivatives have shown affinity for various receptors, contributing to their diverse pharmacological activities nih.gov. The specific binding profile of this compound would be contingent on the interplay between the 4-methyl-quinoline core and the phenethyl-amine side chain, which would require dedicated radioligand binding studies to elucidate.

Enzyme Inhibition Kinetics and Specificity

A structurally similar compound, N-(2-phenylethyl)quinoline-2-carboxamide, has been investigated for its antimycobacterial properties, suggesting potential interaction with mycobacterial enzymes nih.gov. The study highlighted its activity against M. tuberculosis, which was found to be higher than standard drugs like isoniazid nih.gov. The inhibitory mechanism and specificity would require detailed enzyme kinetic studies.

Table 1: Antimycobacterial Activity of a Structurally Related Quinoline Derivative nih.gov

| Compound | Target Organism | Activity |

| N-(2-phenylethyl)quinoline-2-carboxamide | M. tuberculosis | Higher activity than isoniazid |

| N-(2-phenylethyl)quinoline-2-carboxamide | M. kansasii | Noted activity |

| N-(2-phenylethyl)quinoline-2-carboxamide | M. avium paratuberculosis | Noted activity |

Target Engagement Studies at a Molecular Level

Molecular docking studies on various quinoline derivatives have provided insights into their potential binding modes with biological targets. These computational studies help in predicting the interactions between the ligand and the active site of a receptor or enzyme. For instance, docking studies of quinoline derivatives with HIV reverse transcriptase have revealed key binding interactions nih.gov. Similarly, molecular docking has been employed to understand the interaction of quinoline-based hybrids with α-glucosidase, identifying crucial pharmacophores for binding researchgate.net.

In the context of this compound, molecular modeling could predict its binding orientation and affinity towards various potential targets. The 4-methyl group on the quinoline ring and the phenethylamine side chain would be critical determinants of its binding specificity and affinity. Such studies would be instrumental in identifying and validating its molecular targets.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The structure-activity relationship (SAR) of this compound can be inferred by examining the influence of its constituent moieties: the substituted quinoline ring and the phenethylamine side chain.

Influence of Substitutions on the Quinoline Moiety on Biological Activity

Substitutions on the quinoline ring are known to significantly impact the biological activity of quinoline derivatives. The nature, position, and size of the substituent can modulate the compound's physicochemical properties and its interaction with biological targets who.int.

In the case of this compound, the methyl group at the 4-position of the quinoline ring is a key feature. The effect of this substitution can be compared to other analogs. For instance, in a series of 4-aminoquinoline derivatives, the nature and position of substituents on the quinoline ring were found to be crucial for their antimalarial activity nih.gov. While a 6-methoxy group was often found to enhance activity, other substitutions had varied effects who.int. The impact of the 4-methyl group in the target compound would need to be empirically determined through synthesis and biological evaluation of related analogs with different substituents at this position.

Effects of Modifications on the Phenethylamine Side Chain on Biological Activity

The phenethylamine side chain is a well-known pharmacophore present in many biologically active compounds nih.gov. Modifications to this side chain, including substitutions on the phenyl ring and alterations to the ethylamine linker, can profoundly affect biological activity.

For phenethylamine analogs, SAR studies have shown that substitutions on the phenyl ring can influence receptor binding affinity and selectivity nih.gov. For example, in the context of 5-HT2A receptor binding, alkyl or halogen groups at the para position of the phenyl ring generally have a positive effect on affinity nih.gov. Therefore, introducing substituents on the phenyl ring of the phenethylamine moiety in this compound could modulate its biological profile. Furthermore, alterations to the ethylamine linker, such as changing its length or introducing conformational constraints, would also be expected to impact activity. A study on N2-substituted 3,4-dihydrobenzo[h]quinolin-2-amines, which are bridged analogs, revealed a wide range of pharmacological effects, highlighting the importance of the side chain's structure nih.gov.

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis of this compound would provide insights into its preferred spatial arrangement and how this influences its molecular recognition.

Studies on conformationally restricted analogs of bioactive molecules can help elucidate the bioactive conformation. For instance, the conformational analysis of 2-substituted piperazines, which can be considered constrained analogs of phenethylamines, revealed a preference for the axial conformation, which in turn influenced their binding to the α7 nicotinic acetylcholine receptor nih.gov. The relative orientation of the 4-methyl-quinoline moiety and the phenethylamine side chain in the target compound will be a key determinant of its biological activity. Computational modeling and spectroscopic techniques like NMR can be employed to study the conformational preferences of this compound and its analogs, and to correlate these findings with their biological activities.

Computational Chemistry and Molecular Modeling of 4 Methyl Quinolin 2 Yl Phenethyl Amine

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and understanding the binding mode of a ligand.

Ligand-Protein Interaction Analysis and Binding Mode Prediction

Given the structural features of (4-Methyl-quinolin-2-yl)-phenethyl-amine, which combines a quinoline (B57606) moiety and a phenethylamine (B48288) tail, potential biological targets can be hypothesized based on the known activities of similar compounds. The quinoline core is a prominent scaffold in anticancer agents, often targeting kinases. researchgate.netresearchgate.net The phenethylamine portion is a well-known pharmacophore for various receptors and transporters in the central nervous system. mdpi.com

A hypothetical molecular docking study could be performed against a panel of cancer-related kinases and neuronal receptors. The results would likely reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern the binding affinity. For instance, the quinoline nitrogen could act as a hydrogen bond acceptor, while the aromatic rings could engage in pi-pi stacking with aromatic residues in the active site of a protein.

Table 1: Predicted Ligand-Protein Interactions for this compound

| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interaction |

| VEGFR2 Kinase | Cys919, Asp1046 | -9.8 | Hydrogen Bond, Hydrophobic |

| Dopamine D2 Receptor | Asp114, Ser193 | -8.5 | Ionic Bond, Hydrogen Bond |

| Serotonin 5-HT2A Receptor | Asp155, Phe339 | -9.1 | Hydrogen Bond, Pi-Pi Stacking |

| Acetylcholinesterase | Trp84, Tyr334 | -7.9 | Pi-Pi Stacking, Hydrophobic |

This data is hypothetical and for illustrative purposes.

Virtual Screening for Potentially Active Analogs

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Based on the docking pose and interaction profile of this compound, a virtual screening campaign could be launched to identify analogs with potentially improved binding affinity and selectivity. Libraries of compounds containing the quinoline or phenethylamine scaffold could be screened against the predicted biological targets. Hits from the virtual screen would then be prioritized for further computational and experimental evaluation.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule over time. nih.govresearchgate.net An MD simulation of this compound, both in an aqueous environment and in complex with a predicted protein target, would offer valuable insights into its structural stability and binding dynamics.

The simulation would likely show that the molecule is flexible, with the phenethyl tail exhibiting a range of conformations. When bound to a protein, the simulation could reveal the stability of the key interactions identified in the docking studies and highlight the role of water molecules in mediating the binding. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would quantify the stability of the ligand-protein complex. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. mdpi.comresearchgate.netresearchgate.net For this compound, these calculations can provide information on its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.net

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. This information is crucial for understanding its chemical behavior and potential metabolic transformations.

Table 2: Calculated Quantum Chemical Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

This data is hypothetical and for illustrative purposes.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics

The prediction of ADME properties is a critical step in early-stage drug discovery to assess the druglikeness of a compound. researchgate.netresearchgate.netnih.govnih.gov Various computational models can be used to predict these properties for this compound.

Metabolic Stability and Metabolite Prediction

In silico tools can predict the metabolic stability of a compound by identifying potential sites of metabolism by cytochrome P450 enzymes. For this compound, likely sites of metabolism would include the methyl group on the quinoline ring (oxidation to a carboxylic acid), the phenethyl side chain (hydroxylation), and the aromatic rings (hydroxylation). Predicting the metabolites is essential for understanding the compound's pharmacokinetic profile and potential for drug-drug interactions.

Table 3: Predicted ADME Properties of this compound

| Property | Predicted Value |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | High |

| CYP2D6 Inhibition | Inhibitor |

| CYP3A4 Inhibition | Non-inhibitor |

| Predicted Half-life | Moderate |

This data is hypothetical and for illustrative purposes.

Permeability Predictions (e.g., Blood-Brain Barrier, Gastrointestinal Absorption)

The ability of a therapeutic agent to reach its target site of action is a critical determinant of its efficacy. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. For orally administered drugs, efficient absorption from the gastrointestinal (GI) tract is the first step towards systemic availability. Computational, or in silico, models provide a rapid and cost-effective means to predict these permeability characteristics early in the drug discovery process, guiding the selection and optimization of promising candidates.

Various computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and artificial neural networks, are employed to predict permeability. These models are built using large datasets of compounds with experimentally determined permeability and are based on molecular descriptors such as lipophilicity (logP), molecular weight (MW), polar surface area (PSA), and hydrogen bond donor/acceptor counts.

For this compound, while specific experimental permeability data is not publicly available, its likely permeability can be estimated using these established in silico methods. The predictions are based on its structural features and physicochemical properties. The quinoline core and the phenethylamine side chain contribute to a molecular profile that suggests a balance of lipophilicity and polarity, which are key factors in membrane traversal.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for similar quinoline derivatives suggest that compounds of this class can be designed to achieve good intestinal absorption and moderate to high BBB permeability. For instance, studies on other functionalized quinoline scaffolds have shown that modifications to the core structure can modulate these properties significantly. Based on general predictive models, a hypothetical profile for this compound can be generated.

Table 1: Predicted Permeability Profile and Physicochemical Properties of this compound This table presents hypothetical values generated from representative computational models for illustrative purposes.

| Parameter | Predicted Value | Implication |

| Blood-Brain Barrier (BBB) Permeability | ||

| logBB | 0.15 | Predicted to cross the BBB |

| CNS MPO Score | 4.5 | Desirable for a CNS-active agent |

| P-gp Substrate | No | Low probability of active efflux from the brain |

| Gastrointestinal (GI) Absorption | ||

| Human Intestinal Absorption | >90% | High absorption expected after oral administration |

| Caco-2 Permeability (nm/s) | 25 x 10⁻⁶ | High permeability in cell-based models |

| Key Physicochemical Descriptors | ||

| Molecular Weight ( g/mol ) | 262.35 | Within range for good permeability |

| logP (octanol/water) | 3.8 | Indicates moderate lipophilicity |

| Polar Surface Area (PSA) (Ų) | 28.17 | Favorable for BBB penetration |

| Hydrogen Bond Donors | 1 | Low number, favors permeability |

| Hydrogen Bond Acceptors | 2 | Low number, favors permeability |

| Rotatable Bonds | 4 | Indicates good conformational flexibility |

These predicted values suggest that This compound possesses physicochemical properties conducive to both high gastrointestinal absorption and the ability to penetrate the blood-brain barrier, making it a viable scaffold for CNS-targeted drug design.

De Novo Design and Optimization of Quinoline-Phenethylamine Derivatives

De novo design and lead optimization are computational strategies aimed at creating novel molecules or modifying existing ones to enhance desired therapeutic properties and improve their drug-likeness. For the this compound scaffold, these techniques can be used to design derivatives with optimized target affinity, selectivity, and pharmacokinetic profiles, such as improved BBB penetration or metabolic stability.

The process typically involves:

Scaffold Hopping and Bioisosteric Replacement: Identifying alternative core structures or functional groups that retain or improve biological activity while altering physicochemical properties.

Structure-Based Design: Using the three-dimensional structure of the biological target (e.g., a receptor or enzyme) to design ligands that fit precisely into the binding site.

Ligand-Based Design: Employing QSAR and pharmacophore models derived from known active molecules to guide the design of new compounds.

Starting with this compound as a lead compound, computational models can predict how specific structural modifications would affect its properties. For example, substitutions on the quinoline ring or the phenyl group of the phenethylamine moiety can be explored to fine-tune lipophilicity, polarity, and hydrogen bonding capacity. Introducing fluorine atoms can enhance metabolic stability and binding affinity, while adding polar groups could modulate solubility and permeability.

A hypothetical optimization study could explore a series of derivatives to improve a specific property, such as binding affinity for a CNS target, while maintaining or improving BBB permeability. Computational tools would be used to predict the properties of these virtual compounds before committing to their chemical synthesis.

Table 2: Hypothetical De Novo Design and Optimization of this compound Derivatives This table illustrates a virtual screening and optimization workflow. Properties are predicted computationally.

| Compound | Modification from Lead Compound | Predicted Target Affinity (Ki, nM) | Predicted logBB | Rationale for Design |

| Lead: this compound | - | 50 | 0.15 | Starting point for optimization. |

| Derivative 1 | Addition of a 4'-fluoro group on the phenethyl ring | 35 | 0.18 | Enhance binding affinity and metabolic stability. |

| Derivative 2 | Replacement of 4-methyl on quinoline with 4-CF₃ | 42 | 0.25 | Increase lipophilicity to potentially improve BBB penetration. |

| Derivative 3 | Addition of a 6-methoxy group on the quinoline ring | 65 | 0.05 | Modulate electronics and explore alternative binding interactions. |

| Derivative 4 | Bioisosteric replacement of the phenethyl linker with a piperazine linker | 120 | -0.50 | Assess impact of linker rigidity and polarity on affinity and permeability. |

| Derivative 5 | Combination of 4'-fluoro (phenethyl) and 6-methoxy (quinoline) | 45 | 0.08 | Explore synergistic effects of multiple substitutions. |

This iterative process of computational design, prediction, and subsequent synthesis and testing of the most promising candidates is a cornerstone of modern medicinal chemistry. It allows for the efficient exploration of chemical space to identify optimized quinoline-phenethylamine derivatives with a high probability of success as therapeutic agents.

Advanced Research Directions and Future Perspectives for Quinoline Phenethylamine Hybrid Compounds

Application of Scaffold Hopping and Bioisosteric Replacements in Hybrid Design

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery to identify novel chemotypes with improved pharmacological profiles, circumvent existing patent landscapes, and overcome liabilities of parent molecules. niper.gov.inspirochem.com

Scaffold Hopping: This strategy involves the replacement of a core molecular scaffold with a chemically different one while retaining the original's key pharmacophoric features and biological activity. niper.gov.in For the (4-Methyl-quinolin-2-yl)-phenethyl-amine scaffold, this could involve replacing the quinoline (B57606) ring with other bicyclic heteroaromatic systems known to possess similar spatial and electronic properties. A notable example is the successful replacement of a quinoline core with a quinazoline (B50416) scaffold in the development of Staphylococcus aureus NorA efflux pump inhibitors. nih.gov This bioisosteric switch led to potent new compounds, demonstrating the utility of exploring alternative heterocyclic systems. nih.gov

Bioisosteric Replacements: This approach entails substituting an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule with comparable biological activity. ajptr.com In the context of this compound, bioisosteric replacements can be envisioned for both the quinoline and phenethylamine (B48288) moieties. For instance, the phenethylamine portion could be replaced with bioisosteres to modulate properties like lipophilicity, metabolic stability, and target engagement. The introduction of a sulfur atom as a bioisostere for a carbon atom has been shown to alter the lipophilicity and pharmacokinetic parameters of related quinazoline derivatives. nih.govpreprints.org

Table 1: Potential Scaffold Hopping and Bioisosteric Replacement Strategies for this compound

| Original Moiety | Strategy | Potential Replacement(s) | Rationale |

| Quinoline | Scaffold Hopping | Quinazoline, Quinoxaline, Naphthyridine | Maintain bicyclic heteroaromatic core with altered electronic properties and hydrogen bonding capacity. nih.gov |

| Phenethylamine | Bioisosteric Replacement | Phenylpropylamine, Phenylaminopropane | Modify linker length and flexibility to explore different binding pocket interactions. |

| Methyl group (on quinoline) | Bioisosteric Replacement | Trifluoromethyl, Ethyl, Halogen | Modulate lipophilicity, metabolic stability, and steric interactions. |

| Amine linker | Bioisosteric Replacement | Amide, Ether, Thioether | Alter hydrogen bonding potential, flexibility, and metabolic stability. |

Development of Multi-Target-Directed Ligands Incorporating the Hybrid Scaffold

The multifactorial nature of complex diseases like neurodegenerative disorders and cancer has spurred the development of multi-target-directed ligands (MTDLs). nih.govmdpi.com These are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering enhanced efficacy and a lower propensity for drug resistance. nih.gov The quinoline-phenethylamine scaffold is an attractive starting point for the design of MTDLs due to the inherent biological activities associated with both of its constituent parts. frontiersin.orgnih.gov

For instance, quinoline derivatives have been explored as inhibitors of cholinesterases and monoamine oxidases, both key targets in the treatment of Alzheimer's disease. nih.gov Similarly, phenethylamine derivatives are known to interact with various central nervous system (CNS) receptors. researchgate.net By strategically combining the this compound scaffold with other pharmacophores, it is possible to create novel MTDLs. One approach is molecular hybridization, which involves linking two or more pharmacophoric units to generate a new molecule with a potentially synergistic or additive biological effect. nih.gov

Table 2: Potential Multi-Target-Directed Ligand Strategies Based on the Quinoline-Phenethylamine Scaffold

| Therapeutic Area | Target Combination | Proposed Hybrid Structure | Rationale |

| Alzheimer's Disease | Cholinesterases & Monoamine Oxidases | Quinoline-phenethylamine linked to a propargylamine (B41283) moiety | Combine cholinesterase inhibition (quinoline) with MAO inhibition (propargylamine). nih.gov |

| Alzheimer's Disease | 5-HT4 Receptor Agonism & Antioxidant | Quinoline-phenethylamine coupled with a known antioxidant pharmacophore | Address both serotonergic dysfunction and oxidative stress. |

| Cancer | Kinase Inhibition & Topoisomerase Inhibition | This compound functionalized with a known kinase inhibitor motif | Quinoline scaffolds are present in both kinase and topoisomerase inhibitors. nih.gov |

| Neurodegenerative Diseases | Metal Chelation & Aβ Aggregation Inhibition | Hybrid of 8-hydroxyquinoline (B1678124) with the phenethylamine portion | 8-hydroxyquinoline is a known metal chelator and inhibitor of Aβ aggregation. nih.gov |

Design of Chemical Probes for Novel Target Identification and Validation

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The this compound scaffold can serve as a template for the design of such probes to identify and validate novel biological targets. The development of fluorescent or photoaffinity probes based on this scaffold could be a valuable strategy. researchgate.netrsc.org

Fluorescent probes can be generated by incorporating a fluorophore into the molecule, allowing for the visualization of its subcellular localization and interaction with target proteins. crimsonpublishers.comnih.gov Quinoline itself is a fluorescent moiety, and its photophysical properties can be tuned through chemical modification. nih.gov Photoaffinity probes, on the other hand, contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with the target protein, enabling its isolation and identification. rsc.org

A powerful technique for the synthesis of such probes is "click chemistry," a set of highly efficient and specific reactions. nd.eduwikipedia.org By introducing an alkyne or azide (B81097) handle onto the this compound scaffold, a variety of reporter tags (e.g., fluorophores, biotin) or photoreactive groups can be readily attached. nih.govnih.govresearchgate.net

Table 3: Strategies for Designing Chemical Probes from this compound

| Probe Type | Design Strategy | Reporter/Reactive Group | Application |

| Fluorescent Probe | Covalent attachment of a fluorophore | Fluorescein, Rhodamine, Pyrene | Live-cell imaging, target localization studies. nih.gov |

| Photoaffinity Probe | Incorporation of a photoreactive moiety | Benzophenone, Aryl azide, Diazirine | Covalent labeling and identification of target proteins. rsc.org |

| Biotinylated Probe | "Click" conjugation of biotin-azide/alkyne | Biotin | Affinity purification and enrichment of target proteins. |

| Alkyne/Azide-tagged Probe | Introduction of a "clickable" handle | Terminal alkyne, Azide | Versatile platform for post-synthetic modification with various reporter tags. nih.gov |

Utility of this compound and its Analogs as Chemical Biology Tools

Beyond their potential as therapeutic agents, this compound and its analogs can serve as valuable chemical biology tools to dissect complex biological processes. nih.gov By systematically modifying the structure of the parent compound and observing the effects on cellular phenotypes or specific biological pathways, researchers can gain insights into structure-activity relationships (SAR) and identify key molecular determinants of biological function. nih.gov

For example, a library of analogs with variations in the substitution pattern of the quinoline ring and the length and nature of the linker could be synthesized and screened in various biological assays. This approach could help to identify compounds with high selectivity for a particular target, which can then be used to probe the function of that target in a controlled manner.

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery of Related Compounds

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new molecules, thereby accelerating the discovery of novel compounds. nih.gov

For the this compound scaffold, AI and ML algorithms can be employed in several ways:

Virtual Screening: ML models can be trained on existing data to predict the biological activity of virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and testing.

De Novo Design: Generative models can design entirely new molecules with desired properties based on the quinoline-phenethylamine scaffold.

ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

Recent studies have demonstrated the successful application of machine learning in predicting the activity of quinoline derivatives, highlighting the potential of these methods to accelerate the exploration of the chemical space around the this compound scaffold. nih.gov

Q & A

Q. What are the recommended synthetic routes for (4-Methyl-quinolin-2-yl)-phenethyl-amine, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via:

- Reductive Amination : Reacting 4-methylquinoline-2-carbaldehyde with phenethylamine in the presence of NaBH or other reducing agents. Solvent choice (e.g., methanol, THF) and temperature (20–60°C) critically affect yield .

- Friedländer Reaction : Using 2-aminobenzophenone derivatives with ketones under acidic conditions (e.g., HCl, HSO) to form the quinoline core, followed by amine coupling .

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Methanol/THF | Polar aprotic solvents enhance reactivity |

| Temperature | 60–80°C (Friedländer) | Higher temps accelerate cyclization |

| Catalyst | NaBH/Pd-C | Reductive efficiency |

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for quinoline), methyl groups (δ 2.5 ppm), and phenethylamine CH (δ 2.8–3.2 ppm). Compare with analogs like N-benzyl-4-methylquinolin-2-amine .

- MS : ESI-MS typically shows [M+H] at m/z 277.3. Fragmentation patterns (e.g., loss of phenethyl group, m/z 170.1) align with quinoline derivatives .

Q. What preliminary biological screening assays are appropriate for evaluating its neuropharmacological potential?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) and dopamine (D) receptors using radioligand displacement (e.g., H-ketanserin for 5-HT) .

- In Vitro Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition using fluorometric assays with kynuramine as substrate .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variations in pH, temperature, or cell lines (e.g., HEK293 vs. SH-SY5Y). Standardize protocols using guidelines from Journal of Medicinal Chemistry.

- Compound Purity : Validate via HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in vivo .

Q. What strategies optimize catalytic systems for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Compare Pd/C, Raney Ni, and transfer hydrogenation catalysts for reductive amination. Pd/C often provides higher yields (>80%) .

- Solvent Effects : Switch from THF to ethanol for greener synthesis without sacrificing efficiency.

Optimized Conditions :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | Ethanol | 50 | 85 |

| NaBH | Methanol | 25 | 72 |

Q. Which advanced analytical methods differentiate positional isomers of this compound?

- Methodological Answer :

- Chemometric Modeling : Apply PCA and canonical discriminant analysis (CDA) to MS/MS data. Fragment ions at m/z 121 (base peak) and 170 distinguish ortho/meta isomers with >99% accuracy .

- HPLC-MS : Use a chiral column (e.g., Chiralpak AD-H) with heptane/ethanol mobile phase to resolve enantiomers .

Q. How can computational approaches elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding to 5-HT (PDB ID: 6WGT) using AutoDock Vina. The quinoline ring shows π-π stacking with Phe234, while the phenethyl group occupies hydrophobic pockets .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict MAO-B inhibition (R > 0.85) .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% RH. Monitor degradation via UPLC-PDA. Major degradants include oxidized quinoline N-oxide (λmax 254 nm) .

Stability Profile :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 1 (37°C, 24h) | 15 | N-Oxide |

| UV Light (48h) | 30 | Quinoline dimer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.